5-((4-Hydroxy-3-methoxyphenyl)methylene)-3-((phenylamino)methyl)-2-thioxo-4-thiazolidinone
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Overview
Description
5-((4-Hydroxy-3-methoxyphenyl)methylene)-3-((phenylamino)methyl)-2-thioxo-4-thiazolidinone is a synthetic compound that belongs to the class of thiazolidinones Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((4-Hydroxy-3-methoxyphenyl)methylene)-3-((phenylamino)methyl)-2-thioxo-4-thiazolidinone typically involves the condensation of 4-hydroxy-3-methoxybenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized with phenyl isothiocyanate under basic conditions to yield the final thiazolidinone product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium acetate or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
5-((4-Hydroxy-3-methoxyphenyl)methylene)-3-((phenylamino)methyl)-2-thioxo-4-thiazolidinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidinone ring to thiazolidine.
Substitution: The phenylamino group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Electrophilic reagents such as halogens or nitro compounds can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted thiazolidinones.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its anticancer and anti-inflammatory activities.
Industry: Potential use in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-((4-Hydroxy-3-methoxyphenyl)methylene)-3-((phenylamino)methyl)-2-thioxo-4-thiazolidinone involves its interaction with various molecular targets. The compound can inhibit enzymes involved in cell proliferation and inflammation, leading to its anticancer and anti-inflammatory effects. Additionally, it can disrupt microbial cell membranes, contributing to its antimicrobial activity.
Comparison with Similar Compounds
Similar Compounds
4-Thiazolidinone: A parent compound with similar biological activities.
2-Thioxo-4-thiazolidinone: Shares the thiazolidinone core structure.
Phenylamino derivatives: Compounds with phenylamino groups that exhibit similar reactivity.
Properties
CAS No. |
89752-50-1 |
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Molecular Formula |
C18H16N2O3S2 |
Molecular Weight |
372.5 g/mol |
IUPAC Name |
(5E)-3-(anilinomethyl)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C18H16N2O3S2/c1-23-15-9-12(7-8-14(15)21)10-16-17(22)20(18(24)25-16)11-19-13-5-3-2-4-6-13/h2-10,19,21H,11H2,1H3/b16-10+ |
InChI Key |
BCAMQDKEFHPGHZ-MHWRWJLKSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/2\C(=O)N(C(=S)S2)CNC3=CC=CC=C3)O |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C2C(=O)N(C(=S)S2)CNC3=CC=CC=C3)O |
Origin of Product |
United States |
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